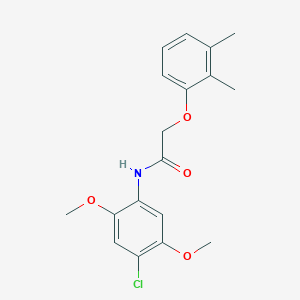

![molecular formula C19H31N3O2 B5557810 4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)

4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide, also known as JNJ-40411813, is a novel compound that has been synthesized in recent years. This compound has been studied for its potential use in scientific research due to its unique mechanism of action and physiological effects. In

Applications De Recherche Scientifique

Metabolic Pathways

The metabolism of novel antidepressants, such as Lu AA21004, involves oxidative processes leading to several metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol which is further oxidized to benzoic acid. These metabolic processes involve various cytochrome P450 enzymes, including CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, highlighting the drug's complex biotransformation and the significance of metabolic studies in drug development (Hvenegaard et al., 2012).

Antimicrobial and Antiviral Properties

Piperazine derivatives have been identified for their potential as antibacterial and antiviral agents. For instance, novel piperazine-linked compounds show promising antibacterial activities against resistant strains of Staphylococcus aureus, indicating the therapeutic potential of piperazine derivatives in combating antibiotic resistance (Shroff et al., 2022). Additionally, bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown potent bacterial biofilm and MurB enzyme inhibition, underlining their value in addressing bacterial pathogenicity and resistance mechanisms (Mekky & Sanad, 2020).

Analgesic and Antidepressive Effects

Certain δ-opioid agonists, including N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide derivatives like ADL5859 and ADL5747, exhibit significant oral bioavailability alongside analgesic and antidepressive effects in rat models. These findings suggest the potential of these compounds in chronic pain treatment, highlighting the importance of the δ-opioid mechanism in mediating these effects (Nozaki et al., 2012).

Antineoplastic Activities

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor undergoing clinical trials for chronic myelogenous leukemia (CML), demonstrates the significance of piperazine derivatives in cancer therapy. The identification of flumatinib metabolites in CML patients provides insight into the drug's metabolic pathways, which is crucial for understanding its pharmacokinetics and optimizing its therapeutic efficacy (Gong et al., 2010).

Propriétés

IUPAC Name |

4-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-N,N-dimethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O2/c1-19(2,24)10-9-16-5-7-17(8-6-16)15-21-11-13-22(14-12-21)18(23)20(3)4/h5-8,24H,9-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMODGHYIABFGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

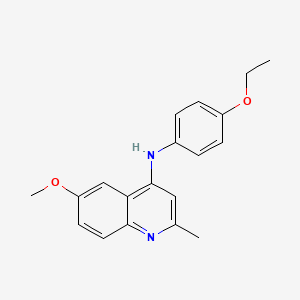

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)

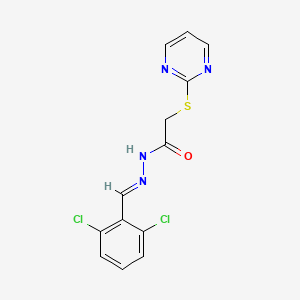

![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)

![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)

![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)

![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)

![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)